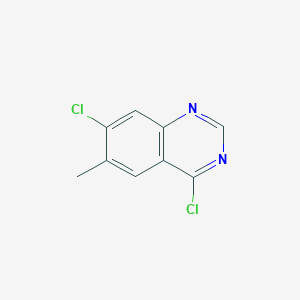

4,7-Dichloro-6-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-6-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-6-8(3-7(5)10)12-4-13-9(6)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZROYCBKANLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857311 | |

| Record name | 4,7-Dichloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187616-00-7 | |

| Record name | 4,7-Dichloro-6-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187616-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4,7 Dichloro 6 Methylquinazoline

The chemical reactivity of the 4,7-dichloro-6-methylquinazoline core is characterized by the differential electrophilicity of the carbon atoms bearing the halogen substituents. The pyrimidine (B1678525) portion of the fused ring system significantly activates the C-4 position towards nucleophilic attack, while the C-7 position on the benzene (B151609) ring is less reactive. This inherent difference allows for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline (B50416) Nucleus

Nucleophilic aromatic substitution (SNAr) is a primary transformation pathway for functionalizing the quinazoline scaffold. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring is crucial for stabilizing this intermediate, thereby facilitating the substitution reaction. libretexts.org

In di- and tri-halogenated quinazolines, the C-4 position is consistently reported as the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. nih.govmdpi.com This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the ability of the pyrimidine ring to stabilize the resulting Meisenheimer complex. Numerous studies on 2,4-dichloroquinazoline (B46505) precursors demonstrate that a wide array of nucleophiles—including amines and alkoxides—selectively displace the chlorine atom at the C-4 position under relatively mild conditions. mdpi.com For instance, in the closely related 2,4,7-trichloroquinazoline (B1295576), initial substitution occurs exclusively at the C-4 position. nih.gov This pronounced selectivity makes the C-4 position a reliable handle for introducing initial diversity into the quinazoline core.

The chlorine atom at the C-7 position is attached to the carbocyclic ring and is significantly less reactive towards nucleophilic aromatic substitution compared to the C-4 chloro substituent. Its reactivity is more akin to that of a standard chlorobenzene (B131634) derivative. Consequently, substitution at C-7 typically requires more forcing reaction conditions, such as higher temperatures or the use of stronger nucleophiles, and generally only occurs after the more reactive C-4 site has been functionalized. In studies on the analogous compound 4,7-dichloro-6-nitroquinazoline (B182880), nucleophilic substitution is directed selectively at the C-4 position, leaving the C-7 chlorine intact under controlled conditions. mdpi.com

Substituents on the benzene portion of the quinazoline ring play a critical role in modulating the reactivity of the halogenated sites. The C-6 methyl group in this compound is a weak electron-donating group (EDG). Electron-donating groups generally decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate.

The influence of the methyl group is position-dependent. It is located para to the C-4 chloro substituent and meta to the C-7 chloro substituent. For SNAr reactions, the electronic effects of substituents are most pronounced at the ortho and para positions. Therefore, the electron-donating nature of the methyl group is expected to slightly decrease the electrophilicity and reactivity of the C-4 position compared to an unsubstituted analog. Conversely, its effect on the meta-positioned C-7 is expected to be minimal. This stands in contrast to an analog like 4,7-dichloro-6-nitroquinazoline, where the strongly electron-withdrawing nitro group at C-6 would significantly activate the C-4 position towards nucleophilic attack. researchgate.net Studies on other heterocyclic systems, such as dichloropyrimidines, have shown that strong electron-donating groups can even alter the site of selective substitution. wuxiapptec.com

The mechanism of SNAr reactions is heavily influenced by stereoelectronic factors. The reaction proceeds through an addition-elimination pathway where a nucleophile attacks the electron-deficient carbon atom, forming a tetrahedral, negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is key to the reaction's feasibility.

In this compound, the two nitrogen atoms of the pyrimidine ring are instrumental in stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack, particularly at the C-4 position. The negative charge can be delocalized onto the electronegative nitrogen atoms through resonance. The C-6 methyl group, being electron-donating, provides a slight destabilizing effect on the anionic intermediate for attack at C-4, whereas its influence on the intermediate for attack at C-7 is less significant. This electronic opposition further reinforces the inherent reactivity difference between the C-4 and C-7 positions, ensuring that substitution will preferentially occur at C-4 under kinetic control.

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for forming carbon-carbon bonds and introducing aryl or vinyl substituents onto the quinazoline scaffold. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, has been successfully applied to di- and tri-chloroquinazoline systems, often with high regioselectivity. nih.govmdpi.com The general reactivity trend for the oxidative addition step in Suzuki couplings (I > Br > Cl) means that reactions involving chloro-substituents can be challenging, but the activated nature of the chloro groups on the quinazoline ring facilitates this transformation. libretexts.org

Research on the closely related analog, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, demonstrates that regioselective Suzuki-Miyaura couplings can be achieved. mdpi.com By controlling the stoichiometry of the arylboronic acid, it is possible to achieve selective mono-arylation at the more reactive C-4 position. Using a larger excess of the boronic acid leads to di-substitution at both the C-4 and C-7 positions. mdpi.com This stepwise reactivity allows for the controlled synthesis of diversely substituted quinazolines. For example, a Suzuki reaction at C-4 can be followed by a different coupling reaction at C-7 to generate complex, non-symmetrical products. mdpi.com

Similarly, studies involving 2,4,7-trichloroquinazoline showed that initial Suzuki coupling occurred at the C-4 position, though it was sometimes complicated by competing hydrolysis at that site. nih.gov This highlights that while C-4 is the most reactive position, reaction conditions must be carefully optimized to favor the desired cross-coupling pathway.

The table below summarizes the findings for a regioselective Suzuki-Miyaura reaction on a structurally similar quinazoline, illustrating the potential for controlled mono- and di-arylation.

| Entry | Equivalents of Boronic Acid | Reaction Conditions | Product(s) and Yield(s) |

|---|---|---|---|

| 1 | 3.0 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, Microwave 120 °C, 30 min | 4,7-Diaryl (70%) |

| 2 | 1.5 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, Microwave 120 °C, 30 min | 4-Monoaryl (45%) and 4,7-Diaryl (15%) |

| 3 | 1.1 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, Microwave 120 °C, 30 min | 4-Monoaryl (65%) and 4,7-Diaryl (5%) |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the Sonogashira reaction is expected to proceed with high regioselectivity at the more reactive C-4 position. This selective coupling would yield 4-alkynyl-7-chloro-6-methylquinazoline derivatives. The reaction involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base) and subsequent reductive elimination to afford the final product and regenerate the catalyst. wikipedia.org While specific examples for this compound are not prevalent in the literature, studies on analogous 2-substituted 4-chloroquinazolines demonstrate successful Sonogashira coupling to produce 4-alkynylquinazolines in high yields using catalysts like Pd(PPh₃)₄/CuI with a base such as Cs₂CO₃ in DMF. researchgate.net harsher conditions or a more active catalyst system might be required to subsequently functionalize the less reactive C-7 position.

Table 1: Representative Conditions for Sonogashira Coupling on Chloroquinazolines

| Catalyst System | Base | Solvent | Temperature | Outcome | Ref |

| Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | Room Temp. | High yield of 4-alkynylquinazoline | researchgate.net |

| Pd(OAc)₂ / CuI | Et₃N | THF | Reflux | Low yield, side products | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines and various aryl halides. libretexts.org

In the case of this compound, Buchwald-Hartwig amination would provide a direct route to substituted 4-aminoquinazolines, which are key scaffolds in many kinase inhibitors. The reaction is anticipated to occur selectively at the C-4 position due to its higher electrophilicity. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-4 chloride, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product. wikipedia.org A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., BINAP, XantPhos, Josiphos) can be employed, with the choice of ligand being crucial for catalyst activity and scope. wikipedia.orgwuxiapptec.comnih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases such as cesium carbonate (Cs₂CO₃) are commonly used. wuxiapptec.com

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Ref |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pre-catalyst, forms active Pd(0) | wuxiapptec.com |

| Ligand | XantPhos, BINAP, DPPF, Josiphos | Stabilizes Pd, facilitates catalytic cycle | wikipedia.orgnih.gov |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates amine, activates catalyst | wuxiapptec.com |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst | libretexts.org |

Other Metal-Catalyzed Coupling Reactions

Beyond Sonogashira and Buchwald-Hartwig reactions, other metal-catalyzed couplings can be effectively applied to the this compound core.

The Suzuki-Miyaura coupling , which pairs an organoboron species (like a boronic acid or ester) with an organohalide, is a robust method for C-C bond formation. libretexts.orgresearchgate.net Research on the closely related 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline has demonstrated that highly regioselective Suzuki couplings are possible. nih.gov By carefully selecting the catalyst, base, and solvent, either mono- or di-arylation can be achieved. For instance, using Pd(PPh₃)₄ with Na₂CO₃ in a DME/water mixture under microwave irradiation can selectively introduce an aryl group at the C-4 position. Subsequent reaction at the C-7 position can be accomplished under different conditions to create diversely substituted quinazolines. nih.gov

Table 3: Regioselective Suzuki-Miyaura Coupling of a 4,7-Dichloroquinazoline Analog

| Position | Coupling Partner | Catalyst | Base | Solvent | Yield | Ref |

| C-4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 61% | nih.gov |

| C-7 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 52% | nih.gov |

| C-4 & C-7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70% | nih.gov |

The Negishi coupling offers another route for C-C bond formation by reacting an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wuxiapptec.com This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. For this compound, Negishi coupling could be used to introduce alkyl, aryl, or vinyl substituents, again with expected initial reactivity at the C-4 position.

Reactions Involving the C-6 Methyl Group

The methyl group at the C-6 position is a handle for further functionalization, behaving as a typical benzylic methyl group.

Oxidation Reactions to Carboxylic Acid or Aldehyde Derivatives

The benzylic nature of the C-6 methyl group makes it susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, is expected to convert the methyl group into a carboxylic acid. This would yield 4,7-dichloroquinazoline-6-carboxylic acid , a derivative that offers a new site for further modifications, such as amide bond formation. The existence of quinazoline-6-carboxylic acid and its derivatives in chemical supplier catalogs supports the feasibility of this transformation. bldpharm.comuni.lubldpharm.com Careful selection of milder oxidizing agents, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), could potentially lead to the corresponding aldehyde, 4,7-dichloro-6-formylquinazoline , although controlling the oxidation to stop at the aldehyde stage can be challenging.

Radical Functionalization of the Methyl Group

The C-6 methyl group can undergo free-radical reactions. A common and effective method for the halogenation of benzylic positions is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. masterorganicchemistry.comwikipedia.org This reaction would proceed via a benzylic radical intermediate to selectively produce 6-(bromomethyl)-4,7-dichloroquinazoline . youtube.com This brominated product is a highly valuable intermediate, as the bromine atom can be readily displaced by a wide variety of nucleophiles to introduce diverse functional groups, significantly expanding the synthetic utility of the original scaffold.

Electrophilic Reactions on the Benzene Ring of the Quinazoline System

Electrophilic aromatic substitution (EAS) provides a pathway to introduce substituents directly onto the benzene portion of the quinazoline ring. The regiochemical outcome of such a reaction is dictated by the combined electronic effects of the existing substituents. The quinazoline ring itself is strongly electron-withdrawing and deactivating towards electrophilic attack. However, the substituents on the benzene ring—the C-6 methyl group and the C-7 chloro group—also exert their influence.

The C-6 methyl group is an activating, ortho-, para-directing group. The C-7 chloro group is deactivating but is also ortho-, para-directing. The two available positions for substitution are C-5 and C-8.

Position C-5: This position is ortho to the activating methyl group and meta to the deactivating chloro group.

Position C-8: This position is meta to the activating methyl group and ortho to the deactivating chloro group.

Exploration of Ring-Opening and Ring-Closing Transformations

The quinazoline scaffold is generally stable; however, under certain conditions, the pyrimidine ring can undergo cleavage. More commonly, the quinazoline core serves as a foundation for the construction of more complex, fused heterocyclic systems through ring-closing or annulation reactions.

Ring-Opening Transformations

Ring-opening of the quinazoline core is a less common transformation but can be induced under specific reaction conditions, often involving strong nucleophiles or harsh acidic or basic environments. While no specific studies on the ring-opening of this compound have been documented, the reactivity of analogous quinazoline derivatives provides insight into potential pathways.

One potential, though not directly observed for this compound, ring-opening phenomenon can occur during certain synthetic procedures. For instance, in the synthesis of some 2,3,7-trisubstituted quinazolin-4(3H)-ones, a competing ring-opening of the quinazoline system has been noted, particularly under harsh reaction conditions. This suggests that the pyrimidine portion of the quinazoline ring system in this compound could potentially be cleaved under specific synthetic pressures, although this remains a speculative pathway in the absence of direct experimental evidence.

Ring-Closing (Annulation) Transformations

The construction of new rings fused to the existing quinazoline framework, known as annulation, is a more extensively studied area for related quinazoline derivatives. These reactions typically involve the functional groups on the quinazoline ring participating in cyclization with a suitable reagent. For this compound, the chloro substituents are prime handles for such transformations.

One common strategy involves the substitution of the chloro groups with functionalities that can subsequently undergo intramolecular cyclization. For example, reaction with a binucleophilic reagent could lead to the formation of a new fused ring. While specific examples for this compound are not available, the synthesis of fused deazapurines from dichloropyrimidines illustrates a similar principle. In this process, a substituted pyrimidine undergoes a sequence of reactions including a cyclization step to form a fused heterocyclic system. nih.gov

A hypothetical ring-closing transformation for this compound could involve a nucleophilic substitution at the C4-chloro position by a reagent containing a tethered nucleophilic or electrophilic site. Subsequent intramolecular reaction would then lead to the formation of a new ring.

The following table outlines a hypothetical reaction scheme for a ring-closing transformation based on the reactivity of similar heterocyclic systems.

| Reactant | Reagent | Conditions | Product | Transformation Type |

| This compound | Hydrazine hydrate | Heat | 4-Hydrazino-7-chloro-6-methylquinazoline | Nucleophilic Substitution |

| 4-Hydrazino-7-chloro-6-methylquinazoline | Diethyl acetylenedicarboxylate | Reflux in ethanol | Fused triazoloquinazoline derivative | Annulation/Ring-Closing |

Note: The above table represents a plausible, yet hypothetical, reaction pathway. The reactivity of this compound in such transformations would need to be experimentally verified.

The development of efficient methods for creating fused heterocyclic systems is an active area of research. For instance, phosphine-catalyzed enantioselective [4+2] annulation reactions have been developed for the synthesis of chiral dihydrocarbazoles, demonstrating a sophisticated approach to ring formation. nih.gov While not directly applicable to the quinazoline core of the target molecule without significant modification, it highlights the advanced strategies being employed for constructing complex heterocyclic architectures.

Derivatization Strategies and Analogue Design Based on the 4,7 Dichloro 6 Methylquinazoline Scaffold

Rational Design Principles for Novel Quinazoline (B50416) Derivatives

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown affinity for numerous biological targets, including protein kinases. mdpi.comnih.gov The rational design of novel analogues based on the 4,7-dichloro-6-methylquinazoline scaffold is primarily guided by structure-activity relationship (SAR) studies. mdpi.com A key principle involves the strategic introduction of various substituents at the C4 position to interact with specific binding pockets in target proteins, such as the ATP-binding site of kinases. mdpi.comnih.gov

The design process often begins by leveraging the high reactivity of the C4 chlorine atom for nucleophilic substitution. mdpi.com By reacting the scaffold with a diverse range of anilines, aliphatic amines, or other nucleophiles, chemists can introduce moieties that modulate potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in the context of designing Epidermal Growth Factor Receptor (EGFR) inhibitors, a 4-anilino-quinazoline framework is a common and effective motif. mdpi.com The methyl group at the C6 position can contribute to van der Waals interactions or provide a lipophilic contact point within a protein's active site, while the chlorine atom at the C7 position offers a vector for further, more challenging modifications to explore deeper binding pockets or improve properties like solubility.

Library Synthesis and Diversity-Oriented Approaches

The this compound scaffold is highly amenable to the construction of chemical libraries for high-throughput screening. Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common starting material. The differential reactivity of the C4 and C7 chlorine atoms is central to these strategies.

A common approach involves a stepwise functionalization. First, the more reactive C4 position is targeted. A library of primary and secondary amines can be reacted with the this compound intermediate in parallel, leading to a large set of 4-amino-7-chloro-6-methylquinazoline derivatives. mdpi.commdpi.com This initial library can be screened for biological activity. Subsequently, a secondary diversification step can be performed on the most promising "hits" from the first screen. This involves modifying the less reactive C7 position, often using more robust reactions like palladium-catalyzed cross-coupling, to introduce another layer of structural diversity. researchgate.net This two-tiered approach allows for an efficient exploration of the chemical space around the scaffold.

Investigation of Structure-Reactivity Relationships in Analogues

The structure of this compound inherently dictates the reactivity of its functional groups, a critical consideration for planning synthetic strategies. The two chlorine atoms are not chemically equivalent. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. mdpi.com

This regioselectivity is a direct consequence of the electronic properties of the quinazoline ring system. The C4 position is part of the pyrimidine (B1678525) ring and is situated para to one ring nitrogen and ortho to the other. These electron-withdrawing nitrogen atoms stabilize the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction—that forms upon nucleophilic attack at C4. mdpi.com In contrast, the C7 position is on the benzene (B151609) portion of the scaffold and lacks this strong electronic activation, making its chlorine atom much less reactive towards nucleophiles under similar conditions. This predictable difference in reactivity is a powerful tool for chemists, enabling selective functionalization of the C4 position while leaving the C7 position intact for subsequent transformations. mdpi.com

Synthetic Accessibility and Scope of Functional Group Introduction

The synthetic utility of the this compound scaffold is high due to the well-established chemistry of the quinazoline ring system. The parent scaffold can be prepared through multi-step sequences, often starting from a suitably substituted anthranilic acid derivative. The key step to install the reactive chloro groups typically involves treating the corresponding quinazolinone precursor (e.g., 7-chloro-6-methyl-4-hydroxyquinazoline) with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.netchemicalbook.com

The scope of functional groups that can be introduced is broad, particularly at the C4 position.

C4-Position: This position readily undergoes nucleophilic substitution with a wide variety of nucleophiles.

N-Nucleophiles: Primary and secondary amines (both aromatic and aliphatic) react efficiently, often in a polar solvent like isopropanol (B130326) or dioxane, to yield 4-aminoquinazoline derivatives. mdpi.comderpharmachemica.com

O-Nucleophiles: Alcohols and phenols can be used to form ether linkages, typically under basic conditions.

S-Nucleophiles: Thiols can be employed to create 4-thioether derivatives. researchgate.net

C7-Position: Direct substitution of the C7-chloro group is challenging. However, modern organometallic cross-coupling reactions provide powerful methods for its functionalization.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce aryl or heteroaryl groups. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of primary or secondary amines.

Sonogashira Coupling: Terminal alkynes can be coupled to the C7 position to introduce alkynyl moieties.

This extensive synthetic toolbox makes this compound a highly versatile platform for creating complex and diverse molecular architectures.

Theoretical and Computational Investigations of 4,7 Dichloro 6 Methylquinazoline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity. By analyzing the distribution of electrons and the nature of molecular orbitals, we can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For 4,7-dichloro-6-methylquinazoline, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the quinazoline (B50416) ring system reveals regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers). For instance, in related quinazoline systems, the LUMO is often localized on the pyrimidine (B1678525) ring, particularly at the carbon atoms bearing chloro substituents, making them susceptible to nucleophilic substitution.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Role in Reactivity | Predicted Location of High Density for this compound |

|---|---|---|

| HOMO | Electron-donating orbital (Nucleophilicity) | Likely distributed over the benzene (B151609) ring, influenced by the methyl group. |

| LUMO | Electron-accepting orbital (Electrophilicity) | Primarily localized on the C4 and C7 carbon atoms due to the electron-withdrawing effect of the chlorine atoms. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A smaller gap suggests higher reactivity. |

The distribution of charge within a molecule can be visualized using electrostatic potential (ESP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

In the case of this compound, an ESP map would likely show negative potential around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms and, significantly, on the carbon atoms attached to the chlorine atoms (C4 and C7), reinforcing the prediction from FMO theory that these sites are electrophilic.

Density Functional Theory (DFT) Calculations for Reaction Pathway Modeling

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to model reaction pathways and to understand the mechanisms of chemical reactions.

DFT calculations can be used to locate the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For nucleophilic aromatic substitution (SNAr) reactions involving this compound, DFT can model the attack of a nucleophile at either the C4 or C7 position. By calculating the activation energies for both pathways, it is possible to predict which substitution is kinetically favored. Studies on similar 2,4-dichloroquinazolines have shown that the attack at the C4 position often has a lower activation energy. nih.gov

Regioselectivity, the preference for reaction at one site over another, can be rationalized and predicted using DFT. By comparing the activation energies for nucleophilic attack at C4 and C7 of this compound, the preferred site of substitution can be determined. The lower activation energy corresponds to the major product. This is consistent with experimental observations in many quinazoline derivatives where substitution preferentially occurs at the 4-position. nih.gov

While this compound itself is achiral, DFT can be instrumental in predicting stereoselectivity when it reacts with chiral reagents or catalysts. By modeling the transition states for the formation of different stereoisomers, the energetically favored product can be identified.

| Reaction Energy (kcal/mol) | More Negative | Less Negative | Product from C4 substitution is thermodynamically more stable. |

Conformational Analysis and Molecular Dynamics Simulations

While the quinazoline ring system is largely planar, the orientation of substituents can be important. Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For a relatively rigid molecule like this compound, this is less complex than for flexible molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations could be used to study its interactions with solvent molecules or with a biological target, such as a protein's active site. nih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and can help in understanding the intermolecular forces that govern these interactions.

In Silico Design Methodologies for Quinazoline Chemical Space Exploration

The exploration of the chemical space surrounding the this compound scaffold is heavily reliant on a variety of in silico design methodologies. These computational techniques allow researchers to predict the biological activities and physicochemical properties of novel derivatives before their actual synthesis, significantly accelerating the drug discovery process. researchgate.net By building mathematical models and performing simulations, these methods provide deep insights into the structure-activity relationships (SAR) that govern the therapeutic potential of quinazoline-based compounds.

Key methodologies employed in the computational investigation of quinazolines include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a foundational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, both 2D-QSAR and 3D-QSAR approaches are widely used. semanticscholar.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of molecules to predict their activity. frontiersin.orgijper.org These models help in designing new derivatives with potentially enhanced efficacy by identifying which structural modifications are likely to improve biological function. biointerfaceresearch.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (such as a this compound derivative) when it interacts with a biological target, typically a protein or enzyme. researchgate.net Molecular docking simulations are crucial for understanding the binding modes of quinazoline compounds within the active sites of receptors like Epidermal Growth Factor Receptor (EGFR). ijper.orgnih.gov The results provide valuable information on key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent and selective inhibitors. nih.gov

Pharmacophore Modeling: Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov For the quinazoline class, these models are developed based on a set of known active compounds and are then used as templates in virtual screening campaigns to discover new molecules with novel scaffolds but similar activity profiles from large chemical databases. nih.gov

Virtual Screening: Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org This process, often guided by pharmacophore models or docking scores, allows researchers to prioritize a smaller, more manageable number of candidates for experimental testing, thereby saving significant time and resources. nih.gov

Table 1: In Silico Design Methodologies for Quinazoline Derivatives

| Methodology | Primary Purpose | Application in Quinazoline Research |

|---|---|---|

| QSAR | Predict biological activity based on molecular structure. | To guide the design of new quinazoline analogs with improved potency by identifying key structural features. ijper.orgbiointerfaceresearch.com |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | To understand how quinazoline derivatives interact with target enzymes (e.g., EGFR) and to prioritize potent binders. nih.govnih.gov |

| Pharmacophore Modeling | Identify essential 3D chemical features for biological activity. | To create templates for virtual screening to find novel, structurally diverse quinazoline-based compounds. nih.gov |

| Virtual Screening | Computationally screen large compound libraries for potential hits. | To identify new lead compounds with the quinazoline scaffold from vast chemical databases. frontiersin.org |

| MD Simulations | Analyze the dynamic behavior and stability of a ligand-receptor complex. | To confirm the stability of docking poses and understand the dynamic interactions of quinazoline inhibitors with their targets over time. researchgate.net |

Computational Tools for Predicting Chemical Transformations

The prediction of chemical transformations is generally approached from two directions: forward prediction (predicting products from reactants) and retrosynthesis (predicting reactants from a target product).

Notable Tools:

IBM RXN for Chemistry: A cloud-based platform that uses AI models to predict chemical reactions and generate retrosynthesis pathways. wikipedia.orgaccelerate.science

AiZynthFinder: An open-source tool that predicts synthetic routes and can be trained on proprietary reaction datasets. wikipedia.org

ASKCOS: An open-source suite of tools for synthesis planning developed at MIT. wikipedia.org

SYNTHIA™ (formerly Chematica): A commercial software that uses expert-coded rules and advanced algorithms to design synthetic pathways. the-scientist.com

Forward Reaction Prediction: These tools predict the most likely products for a given set of reactants and conditions. Modern approaches often use deep learning models, such as transformer neural networks, which treat chemical reactions like a language translation task—translating a set of "reactant" molecules into a set of "product" molecules. nih.gov These models can help chemists anticipate potential side products or verify the feasibility of a proposed reaction step. nih.gov

Notable Tools:

DeepRXN: A platform that uses deep learning for interpretable reaction prediction, focusing on mechanistic steps. uci.edu

Machine Learning Classifiers (within platforms like SynRoute): Many retrosynthesis tools incorporate forward prediction models to score the likelihood of a proposed reaction's success. nih.gov

Quantum Mechanics (QM) Calculations: For a deeper, physics-based understanding of a specific chemical transformation, QM software is employed. These tools can model the electronic structure of molecules to calculate reaction energies, transition state geometries, and activation barriers. drugtargetreview.com This level of detail is invaluable for investigating reaction mechanisms, understanding selectivity, and optimizing reaction conditions for the synthesis of specific quinazoline derivatives.

Notable Tools:

Gaussian: A widely used software package for electronic structure modeling. researchgate.net

GAMESS: A general ab initio quantum chemistry package. researchgate.net

Materials Studio: A comprehensive modeling and simulation environment. researchgate.net

Table 2: Computational Tools for Predicting Chemical Transformations

| Tool/Platform | Primary Function | Underlying Methodology |

|---|---|---|

| IBM RXN, AiZynthFinder, ASKCOS | Retrosynthesis / Synthetic Pathway Planning | AI / Machine Learning, Data-driven wikipedia.org |

| SYNTHIA™ | Retrosynthesis / Synthetic Pathway Planning | Rule-based Algorithms, Data-driven the-scientist.com |

| DeepRXN | Forward Reaction Prediction | Deep Learning, Mechanistic Representation uci.edu |

| SynRoute | Retrosynthesis with Reaction Feasibility | Machine Learning, Template-based nih.gov |

| Gaussian, GAMESS | Reaction Mechanism & Energetics Simulation | Quantum Mechanics / Ab initio calculations researchgate.net |

Applications of 4,7 Dichloro 6 Methylquinazoline As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Quinazoline-Based Scaffolds

The 4,7-dichloro-6-methylquinazoline core serves as a foundational element for the elaboration of more complex and often biologically active quinazoline (B50416) derivatives. The reactivity of the two chlorine atoms, particularly the one at the 4-position, allows for the introduction of a wide variety of substituents. This C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of amines, alcohols, and thiols.

For instance, in a manner analogous to the synthesis of various 4-anilinoquinazolines, the C4-chloro group of this compound can be selectively displaced by primary and secondary amines. This reaction is often carried out in a suitable solvent such as isopropanol (B130326) or dimethylformamide (DMF), sometimes with the addition of a base to neutralize the hydrogen chloride generated. This selective substitution provides a straightforward route to a diverse library of 4-amino-7-chloro-6-methylquinazoline derivatives, which can be further functionalized at the C7-position.

The synthesis of such complex scaffolds is of significant interest in drug discovery. The quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in cancer therapy. The ability to readily diversify the substituents at both the 4- and 7-positions of the 6-methylquinazoline (B1601839) core allows for the fine-tuning of biological activity and pharmacokinetic properties.

Role in the Modular Assembly of Heterocyclic Systems

The concept of modular assembly in organic synthesis relies on the use of well-defined building blocks that can be combined in a predictable manner to create larger, more complex structures. This compound is an excellent example of such a modular building block. Its di-functional nature allows for its incorporation into larger heterocyclic systems through sequential or one-pot reactions.

The differential reactivity of the two chloro substituents is key to its utility in modular synthesis. The C4-chloro group is generally more reactive towards nucleophiles than the C7-chloro group. This difference in reactivity can be exploited to first introduce a substituent at the 4-position, followed by a different functional group at the 7-position. This stepwise approach allows for the controlled and directional assembly of complex molecules.

For example, a nucleophilic substitution at C4 with a suitable amine could be followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the C7-chloro position. This strategy enables the connection of the quinazoline core to other heterocyclic or aromatic systems, leading to the generation of extended, conjugated molecules with potential applications in materials science or as intricate biological probes.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. The integration of this compound into MCR sequences offers an efficient pathway to highly decorated quinazoline scaffolds.

While specific examples involving this compound in MCRs are not extensively documented in the public domain, its structural features suggest its potential utility in such transformations. For instance, a reaction involving this compound, a primary amine, and an isocyanide could potentially proceed via an initial nucleophilic substitution of the C4-chloro group by the amine, followed by an isocyanide insertion reaction to generate a more complex, fused heterocyclic system.

The development of novel MCRs incorporating this building block would provide rapid access to a wide range of structurally diverse quinazolines, which would be highly valuable for high-throughput screening in drug discovery programs.

Leveraging Dichloro Substituents for Sequential Functionalization

The presence of two chloro atoms on the this compound ring is its most synthetically valuable feature, allowing for programmed, sequential functionalization. As previously mentioned, the C4-chloro group is significantly more activated towards nucleophilic substitution than the C7-chloro group due to the electronic influence of the pyrimidine (B1678525) ring nitrogen atoms.

This inherent reactivity difference allows for a high degree of control in synthetic sequences. A typical strategy involves the initial reaction of a nucleophile at the C4 position under relatively mild conditions. The resulting 4-substituted-7-chloro-6-methylquinazoline can then be subjected to a second, often more forcing, reaction condition to modify the C7 position.

This second transformation can involve another nucleophilic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction. The C7-chloro group is amenable to a variety of such reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This versatility allows for the introduction of a vast array of carbon- and heteroatom-based substituents at the 7-position.

The following table illustrates a hypothetical sequential functionalization strategy:

| Step | Reaction Type | Position | Reagent Example | Product Class |

| 1 | Nucleophilic Aromatic Substitution | C4 | Aniline | 4-Anilino-7-chloro-6-methylquinazoline |

| 2 | Suzuki Coupling | C7 | Phenylboronic acid | 4-Anilino-7-phenyl-6-methylquinazoline |

| 2 | Buchwald-Hartwig Amination | C7 | Morpholine | 4-Anilino-7-morpholino-6-methylquinazoline |

| 2 | Sonogashira Coupling | C7 | Phenylacetylene | 4-Anilino-7-(phenylethynyl)-6-methylquinazoline |

This powerful, stepwise approach provides chemists with the tools to systematically explore the chemical space around the 6-methylquinazoline core, facilitating the development of new compounds with tailored properties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 4,7-dichloro-6-methylquinazoline (C₉H₆Cl₂N₂), HRMS would provide a measured mass-to-charge ratio (m/z) that is precise to several decimal places. This allows for the confident confirmation of its molecular formula.

When analyzed, the molecule would typically be ionized, for example by electrospray ionization (ESI), to form the protonated species [M+H]⁺. The calculated exact mass for this ion is 212.9986 g/mol . An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as primary evidence for the compound's elemental formula.

A crucial feature in the mass spectrum of this compound would be the characteristic isotopic pattern imparted by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a molecule containing two chlorine atoms, this results in a distinctive pattern of three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1. Observing this pattern provides unambiguous evidence for the presence of two chlorine atoms in the structure.

Table 1: Expected HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Description |

|---|---|---|

| [C₉H₇³⁵Cl₂N₂]⁺ | 212.9986 | Expected [M+H]⁺ peak with two ³⁵Cl isotopes. |

| [C₉H₇³⁵Cl³⁷ClN₂]⁺ | 214.9957 | Expected [M+2+H]⁺ peak with one ³⁵Cl and one ³⁷Cl isotope. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Through various NMR experiments, it is possible to map out the carbon and proton framework, confirming connectivity and spatial relationships.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for three aromatic protons and one methyl group.

The protons at the C2, C5, and C8 positions are in distinct electronic environments and would each appear as a singlet, as they have no adjacent protons to couple with.

The methyl group protons at C6 would also produce a sharp singlet, integrating to three protons.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Position | Atom Type | Predicted ¹H NMR Signal (ppm, Multiplicity, Integration) | Predicted ¹³C NMR Signal (ppm) |

|---|---|---|---|

| 2 | CH | ~8.8-9.2 (s, 1H) | ~155-159 |

| 4 | C | N/A | ~158-164 |

| 4a | C | N/A | ~120-124 |

| 5 | CH | ~7.8-8.2 (s, 1H) | ~125-130 |

| 6 | C | N/A | ~135-140 |

| 6-CH₃ | CH₃ | ~2.4-2.6 (s, 3H) | ~18-22 |

| 7 | C | N/A | ~133-138 |

| 8 | CH | ~7.9-8.3 (s, 1H) | ~128-133 |

| 8a | C | N/A | ~150-154 |

Note: Predicted chemical shifts are estimates based on typical values for quinazoline (B50416) derivatives and are highly dependent on the solvent used.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, no COSY cross-peaks would be expected between the aromatic protons (H2, H5, H8) as they are all isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the carbon signals for C2, C5, C8, and the methyl group by correlating them with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:

Correlations from the methyl protons to the C6 carbon, as well as to the adjacent C5 and C7 carbons. This would firmly place the methyl group at the C6 position.

Correlations from the H5 proton to C4, C6, and C8a.

Correlations from the H8 proton to C4a, C6, and C7.

Correlations from the H2 proton to C4 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between nuclei that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methyl protons (6-CH₃) and the aromatic proton at C5, confirming their spatial proximity on the benzene (B151609) portion of the quinazoline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net The spectra for this compound would be characterized by specific absorption or scattering bands.

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the quinazoline ring. |

| C-H stretching (alkyl) | 2850-3000 | Stretching vibrations of the C-H bonds of the methyl group. |

| C=N and C=C stretching | 1500-1650 | Characteristic ring stretching vibrations of the quinazoline core. |

| C-H bending (alkyl) | 1375-1450 | Bending (deformation) vibrations of the methyl group. |

The combination of IR and Raman spectra provides a comprehensive vibrational profile, as some modes that are weak or inactive in IR may be strong in Raman, and vice-versa.

X-ray Crystallography for Solid-State Structure and Conformation

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would confirm:

The planar quinazoline ring system.

The exact positions of the chloro and methyl substituents on the aromatic ring.

Precise bond lengths and bond angles for the entire molecule.

The intermolecular packing arrangement in the crystal lattice.

This method stands as the gold standard for molecular structure determination, leaving no ambiguity about the compound's constitution and conformation in the solid phase.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A sample of this compound would likely be analyzed using a reversed-phase method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would elute at a characteristic retention time, and its purity would be assessed by the area percentage of its corresponding peak relative to any impurity peaks.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC is another excellent technique for purity assessment. A dilute solution of the compound would be injected into the instrument, where it is vaporized and passed through a capillary column. The retention time is a characteristic property, and a flame ionization detector (FID) would provide a quantitative measure of purity.

Both HPLC and GC are also invaluable for real-time reaction monitoring, allowing chemists to determine the consumption of starting materials and the formation of the desired product.

Future Directions and Emerging Research Opportunities for Dichloro Methylquinazolines

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.com The future of synthesizing dichloro-methylquinazolines lies in the adoption of green and sustainable chemistry principles. ymerdigital.com This involves a shift away from harsh reaction conditions and stoichiometric reagents towards more environmentally benign alternatives.

Key areas of development include:

Metal-Free Catalysis: Researchers are developing novel metal-free synthetic methods to avoid the cost and toxicity associated with transition metals. One such method involves a salicylic (B10762653) acid-catalyzed oxidative condensation, which represents a greener approach to forming the quinazoline core. nih.govfrontiersin.org

Aerobic Oxidation: The use of air or molecular oxygen as the primary oxidant is a highly atom-economical and sustainable strategy. rsc.org Methods using catalysts like cesium hydroxide (B78521) (CsOH) to mediate aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles are gaining traction. rsc.org

Photocatalysis: Visible-light-driven photocatalysis offers a low-energy pathway for quinazoline synthesis. For instance, curcumin-sensitized titanium dioxide (TiO2) nanoparticles have been used as a recyclable and sustainable photocatalyst in multicomponent reactions to produce quinazoline derivatives with high efficiency. mdpi.com

Catalysis with Earth-Abundant Metals: There is a growing focus on replacing precious metal catalysts (like palladium and ruthenium) with more abundant and less toxic metals such as iron, copper, and manganese. nih.govmdpi.com These catalysts have shown effectiveness in dehydrogenative coupling and cyclization reactions to form quinazolines. nih.govnih.govacs.org

These sustainable approaches not only reduce the environmental impact but also often lead to higher efficiency and novel reactivity.

| Method | Catalyst System | Key Advantages |

| Metal-Free Oxidative Condensation | Salicylic Acid/O₂ | Avoids metal contaminants, uses a green oxidant. nih.govfrontiersin.org |

| Aerobic Oxidative Cyclocondensation | CsOH/Air | Highly atom-efficient, uses air as the oxidant. rsc.org |

| Visible-Light Photocatalysis | Curcumin-sensitized TiO₂ | Uses renewable light energy, recyclable catalyst. mdpi.com |

| Earth-Abundant Metal Catalysis | Fe, Mn, Co Complexes | Cost-effective, low toxicity, broad substrate scope. nih.gov |

Exploration of Unconventional Reactivity and Catalysis

Beyond improving existing synthetic routes, a major future direction is the exploration of unconventional reactivity patterns for the dichloro-methylquinazoline scaffold. The presence of two chlorine atoms and a methyl group provides multiple handles for novel chemical transformations.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. Future research will likely focus on developing catalytic systems for the selective activation of C-H bonds on the quinazoline core or the methyl substituent, allowing for the introduction of new functional groups without pre-functionalized starting materials. mdpi.com

Cross-Coupling Reactions: The two C-Cl bonds on the 4- and 7-positions are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While established, future work will aim for more challenging couplings, sequential and site-selective functionalization, and the use of more sustainable catalytic systems. nih.gov

Ring-Opening and Rearrangement Reactions: Exploring reactions that modify the core heterocyclic structure can lead to novel scaffolds. Catalytic systems that can induce ring-opening, expansion, or rearrangement of the quinazoline ring could provide access to completely new families of compounds with unique properties.

The strategic location of the chloro and methyl groups on the 4,7-dichloro-6-methylquinazoline skeleton makes it an ideal platform for developing and showcasing the power of these advanced synthetic methods.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net For complex molecules like dichloro-methylquinazolines, these computational tools can significantly accelerate the discovery of new reactions and synthetic routes.

Reaction Outcome Prediction: Machine learning models, particularly neural networks trained on vast reaction databases, can predict the likely outcome of a chemical reaction, even for novel combinations of reactants and reagents. youtube.comnih.govmedium.com This can save significant time and resources by avoiding failed experiments. The Molecular Transformer, for example, treats reaction prediction as a translation problem from reactants to products. nih.gov

Retrosynthesis Planning: AI-powered tools can propose complete synthetic pathways for a target molecule by working backward from the product. nih.gov These systems can identify multiple potential routes, allowing chemists to choose the most efficient and practical option.

Condition Optimization: AI algorithms can analyze existing data to recommend the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation, a task that has traditionally relied on expert knowledge and extensive experimentation. nih.gov

| AI/ML Application | Description | Potential Impact on Dichloro-Methylquinazoline Chemistry |

| Reaction Prediction | Uses models like neural networks to predict the product of a reaction. youtube.comnih.gov | Rapidly screen potential functionalization reactions of the C-Cl or C-H bonds. |

| Retrosynthesis | AI suggests synthetic routes by breaking down the target molecule. nih.gov | Discover novel and more efficient ways to build the core this compound structure. |

| Condition Optimization | ML algorithms recommend optimal catalysts, solvents, and temperatures. nih.gov | Improve yields and reduce byproducts in known transformations, such as cross-coupling reactions. |

| Bias Detection | AI can identify systemic biases in reaction datasets, leading to more robust models. nih.gov | Ensure that predictive models are reliable and not just memorizing common reaction patterns. |

Design of Advanced Materials Incorporating Quinazoline Moieties

The rigid, aromatic structure of the quinazoline core makes it an excellent building block for advanced functional materials. mdpi.com Dichloro-methylquinazolines, with their multiple points for functionalization, are particularly well-suited for this purpose.

Future research in this area will likely focus on:

Organic Electronics: Quinazoline derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of the quinazoline ring can be tuned through substitution, and the chloro groups provide convenient handles for polymerization or attachment to other components. Some quinazoline derivatives have already shown promising fluorescence and aggregation-induced emission effects, which are valuable for materials science. nih.gov

Polymers and Porous Materials: Polymerization of functionalized dichloro-methylquinazolines could lead to new classes of high-performance polymers with unique thermal, mechanical, and electronic properties. Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with applications in gas storage, separation, and catalysis.

Chemosensors: The nitrogen atoms in the quinazoline ring can act as binding sites for metal ions or other analytes. By attaching chromophores or fluorophores, it's possible to design chemosensors where a binding event leads to a detectable change in color or fluorescence.

The ability to precisely control the structure and properties of these materials through synthetic chemistry will be crucial for their successful development and application.

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic chemistry and computational chemistry is becoming increasingly vital. researchgate.net For dichloro-methylquinazolines, this interdisciplinary approach can provide deep insights that guide experimental work.

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and elucidate complex reaction mechanisms. researchgate.net This understanding can help chemists optimize reaction conditions and even predict new types of reactivity.

Property Prediction: Computational models can predict a wide range of molecular properties, from electronic characteristics (HOMO-LUMO gaps) to physical properties. sapub.org This allows for the in silico screening of large libraries of virtual compounds, helping to identify promising candidates for synthesis and testing in materials or medicinal applications. nih.gov

Structure-Based Design: In medicinal chemistry, computational docking and molecular dynamics simulations are used to predict how quinazoline derivatives will bind to biological targets like enzymes. nih.govresearchgate.net This rational, structure-based approach is essential for designing potent and selective therapeutic agents. researchgate.net

This continuous feedback loop, where computational predictions guide experiments and experimental results refine computational models, will be a hallmark of future research on dichloro-methylquinazolines and other complex organic molecules. mit.edu

Q & A

Q. What experimental design principles apply to multi-step syntheses of this compound derivatives?

- Methodology : A five-step synthesis (e.g., substitution → nitration → reduction → cyclization → chlorination) requires sequential optimization. For example, nitration must precede chlorination to avoid over-halogenation . Design-of-experiment (DoE) tools can evaluate variables like reagent stoichiometry or temperature gradients .

Q. How can low yields in cyclization steps be improved?

- Methodology : Cyclization efficiency depends on precursor purity and catalyst choice. In one study, cyclization of intermediates using POCl₃ achieved higher yields than alternative chlorination agents . Adding catalytic Lewis acids (e.g., ZnCl₂) or microwave-assisted heating may accelerate ring closure .

Q. What functionalization methods enable diversification of this compound for structure-activity studies?

- Methodology : The 4- and 7-chloro positions are reactive toward nucleophilic substitution. For example, amines or thiols displace chloro groups under basic conditions (e.g., NaH in DMF) to generate analogs . Computational modeling (e.g., DFT) predicts electronic effects of substituents on reactivity .

Methodological Considerations

- Data Validation : Triangulate structural data (NMR, MS, XRD) to resolve spectral ambiguities, especially for regioisomers .

- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, drying methods) to minimize batch-to-batch variability .

- Safety : Use PPE (gloves, chemical suits) and fume hoods when handling POCl₃ or oxalyl chloride, which pose severe inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.